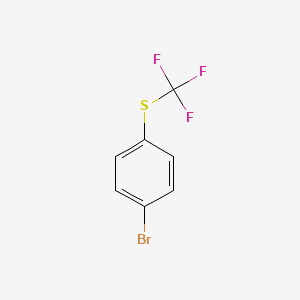

![molecular formula C12H14BrNO4S B1270356 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 203519-01-1](/img/structure/B1270356.png)

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

説明

“1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid” is a chemical compound. Unfortunately, there isn’t much specific information available about this compound .

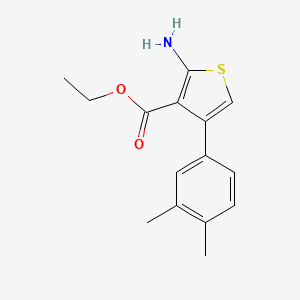

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For a related compound, “1-(4-Bromophenylsulfonyl)piperazine”, the InChI code is "1S/C10H13BrN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2" .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its appearance, boiling point, melting point, density, and more. Unfortunately, there isn’t any specific information available about the physical and chemical properties of "1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid" .科学的研究の応用

Medicinal Chemistry: Synthesis of Therapeutic Agents

“1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid” is utilized in medicinal chemistry for the synthesis of various therapeutic agents. Its sulfonyl moiety serves as a crucial pharmacophore in drug design, contributing to the binding affinity and specificity of the compounds towards their biological targets . The bromophenyl group can undergo further cross-coupling reactions, enabling the creation of complex molecules for potential use in treating diseases.

Material Science: Advanced Polymer Synthesis

In material science, this compound finds application in the synthesis of advanced polymers. The bromine atom can initiate controlled radical polymerization processes, leading to polymers with precise structures and properties. These polymers could be used in high-performance materials, coatings, or as functional components in electronic devices .

Industrial Applications: Catalyst Development

The compound’s structural features make it suitable for the development of catalysts in industrial chemical processes. Its ability to act as a ligand for transition metals can lead to the formation of catalytic complexes that are efficient in various chemical transformations, including oxidation, reduction, and cross-coupling reactions .

Environmental Impact: Degradation Studies

Research into the environmental impact of “1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid” includes its degradation studies. Understanding its breakdown products and pathways is essential for assessing its environmental footprint and developing strategies for its safe disposal or recycling .

Analytical Chemistry: Chromatographic Analysis

This compound is also significant in analytical chemistry, where it can be used as a standard or reference compound in chromatographic analysis. Its unique chemical structure allows for its detection and quantification in complex mixtures, aiding in the quality control of pharmaceuticals and other chemical products .

Biochemistry Research: Proteomics

Lastly, in biochemistry research, “1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid” is employed in proteomics studies. It can be used to modify peptides and proteins, facilitating their analysis and identification in proteomic workflows. This modification can improve the detection sensitivity and provide insights into protein structure and function .

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities

Mode of Action

It is hypothesized that the compound interacts with its targets, leading to changes that result in its observed biological effects .

Result of Action

Similar compounds have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens .

特性

IUPAC Name |

1-(4-bromophenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVQMTHMVVRANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353289 | |

| Record name | 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid | |

CAS RN |

203519-01-1 | |

| Record name | 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)